(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferulic acid can be synthesized through various methods, including the esterification of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane . Another method involves the use of acetic anhydride and pyridine to protect the hydroxy group of the starting material, followed by deprotection using hydrochloric acid .
Industrial Production Methods
Industrial production of ferulic acid often involves the extraction from plant sources such as rice bran, wheat bran, and other cereals. The extraction process typically includes hydrolysis, filtration, and purification steps to obtain high-purity ferulic acid .
Chemical Reactions Analysis
Types of Reactions
Ferulic acid undergoes various chemical reactions, including:
Oxidation: Ferulic acid can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of ferulic acid can lead to the formation of dihydroferulic acid.
Substitution: Ferulic acid can undergo substitution reactions, particularly at the hydroxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroferulic acid.
Substitution: Acetylated derivatives.
Scientific Research Applications
Ferulic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential in treating diseases such as cancer, diabetes, and cardiovascular diseases.
Industry: Used in the formulation of cosmetics, food preservatives, and health supplements.
Mechanism of Action
Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The molecular targets include reactive oxygen species and various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: Similar structure but lacks the methoxy group.
Coumaric acid: Similar structure but lacks the methoxy group and has a different position of the hydroxy group.
Chlorogenic acid: Contains a similar phenolic structure but has additional ester linkages.
Uniqueness
Ferulic acid is unique due to its methoxy group, which enhances its antioxidant properties compared to similar compounds. This structural feature allows ferulic acid to effectively scavenge free radicals and provide better protection against oxidative stress .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(E)-3-(2-hydroxy-6-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6,11H,1H3,(H,12,13)/b6-5+ |
InChI Key |
WBRWUZKQKYQPAM-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1/C=C/C(=O)O)O |
Canonical SMILES |
COC1=CC=CC(=C1C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.